molecular formula C13H22INO2 B3048312 Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate CAS No. 1638764-90-5

Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B3048312
CAS No.: 1638764-90-5
M. Wt: 351.22
InChI Key: CFXHCGRYXGBFKG-UHFFFAOYSA-N
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Description

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate is a spirocyclic compound featuring a seven-membered azaspiro ring fused with a three-membered ring. The tert-butyl carboxylate group at the 7-position acts as a protective group, enhancing solubility and stability during synthetic processes. The iodine substituent at the 2-position introduces a reactive site for further functionalization, such as cross-coupling or nucleophilic substitution reactions. This compound is primarily utilized as an intermediate in organic synthesis, particularly in visible-light photoredox-catalyzed reactions for dicarbofunctionalization of styrenes .

Properties

IUPAC Name

tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22INO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXHCGRYXGBFKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301147717
Record name 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638764-90-5
Record name 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638764-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Azaspiro[3.5]nonane-7-carboxylic acid, 2-iodo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301147717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate typically involves the following steps:

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The iodine atom and the spirocyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications based on the provided evidence:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Applications Hazards References
Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate Bromine C₁₂H₁₉BrNO₂ 314.2 Nucleophilic substitution; Suzuki-Miyaura coupling Limited data; likely acute toxicity (similar to iodo analog)
Tert-butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate Cyano C₁₂H₁₉N₂O₂ 239.3 Nitrile-to-amide/acid transformations; peptide synthesis No known hazards under normal use
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate Ketone C₁₃H₂₁NO₃ 239.3 Aldol condensations; reduction to alcohols Industrial-scale production (5 tons/year)
Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate Hydroxyl C₁₃H₂₃NO₃ 241.3 Etherification; esterification Skin/eye irritation (H315, H319)
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Secondary amine C₁₂H₂₂N₂O₂ 226.3 Hydrogen-bonding motifs; kinase inhibitor synthesis Stable under refrigeration
Tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate Ketone + secondary amine C₁₂H₂₀N₂O₃ 240.3 Neuroimaging probes (e.g., PET radiotracers) Acute toxicity (H302, H315)

Key Findings:

Reactivity Trends: Halogenated Derivatives (Iodo/Bromo): Serve as electrophilic intermediates. The iodo variant’s larger atomic radius may enhance reactivity in cross-coupling reactions compared to bromo analogs . Cyano Group: Enables click chemistry or hydrolysis to carboxylic acids, expanding utility in peptidomimetics . Oxo/Hydroxy Groups: Participate in redox reactions; the ketone derivative is a precursor for alcohols via NaBH₄ reduction .

Structural Modifications :

  • Introduction of a second nitrogen (e.g., 2,7-diazaspiro derivatives) increases basicity and hydrogen-bonding capacity, making these compounds valuable in drug discovery (e.g., α-synuclein PET radiotracers) .
  • Spirocyclic oxetane-piperidine hybrids (e.g., 2-oxa-7-azaspiro) exhibit enhanced metabolic stability, critical for CNS-targeting therapeutics .

Safety Profiles: Halogenated and diaza derivatives often require stringent handling due to acute toxicity (e.g., H302 for oral toxicity) . Non-halogenated analogs (e.g., cyano, oxo) are generally safer for laboratory use .

Biological Activity

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate (CAS Number: 1638764-90-5) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Molecular Characteristics:

  • Molecular Formula: C13H22INO2
  • Molecular Weight: 351.23 g/mol
  • Purity: ≥ 97% .

Synthesis

The synthesis of tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate involves several steps, typically starting from simpler precursors through methods such as nucleophilic substitution and ring expansion. Notably, one method reported yields of up to 70.7% with relatively simple operational procedures, making it suitable for large-scale production .

Tert-butyl 2-iodo-7-azaspiro[3.5]nonane-7-carboxylate exhibits activity as a pharmaceutical intermediate, particularly in the development of compounds targeting chemokine receptors such as CCR3 and CCR5. These receptors are implicated in various diseases, including HIV/AIDS and inflammatory conditions . The compound's structure allows for the design of derivatives that can modulate receptor activity effectively.

Pharmacological Studies

  • In Vitro Studies:
    • Research indicates that derivatives of this compound can inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids, suggesting potential applications in pain management and inflammation .
    • A study highlighted that certain derivatives showed efficacy in regulating immune responses, indicating their potential use in treating autoimmune diseases .
  • In Vivo Studies:
    • Animal models have demonstrated that compounds derived from tert-butyl 2-iodo-7-azaspiro[3.5]nonane can reduce symptoms associated with inflammatory diseases, although specific studies on this compound are still limited .

Case Study 1: HIV Inhibition

A derivative of tert-butyl 2-iodo-7-azaspiro[3.5]nonane was tested for its ability to prevent HIV replication in vitro. The results showed a significant reduction in viral load at low concentrations, supporting its potential as a therapeutic agent against HIV .

Case Study 2: Anti-inflammatory Effects

In a model of induced inflammation, a related compound demonstrated a marked decrease in inflammatory markers. This suggests that the compound may possess anti-inflammatory properties that could be harnessed for therapeutic purposes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl2-iodo-7-azaspiro[3.5]nonane-7-carboxylate

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